
Physostigmine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Physostigmine hydrochloride can be synthesized through various synthetic routes. One of the primary methods involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrochloride salt. Industrial production methods typically involve the chemical synthesis of physostigmine, which was first achieved by Percy Lavon Julian and Josef Pikl in 1935 .
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
Physostigmine undergoes pH-dependent hydrolysis, producing eseroline and methyl carbamic acid ( , ):
PhysostigmineH2OEseroline+Methyl carbamic acid
Critical factors :
-
Hydrolysis rate : Accelerated in acidic (pH < 4) or alkaline (pH > 8) conditions ( ).
-
Stability : Optimal at pH 6.0, with a half-life of ~20–30 minutes in aqueous solutions ( , ).
Parameter | Value | Conditions | Source |
---|---|---|---|
Hydrolysis rate (k) | 2.1×10−3min−1 | pH 7.4, 25°C | |
Activation energy (Eₐ) | 65.2kJ mol | pH 7.0 |
Oxidative degradation : Eseroline oxidizes to rubreserine (red) and further to eserine brown under light or aerobic conditions ( , ). Antioxidants like ascorbic acid mitigate this reaction.
Enzyme Inhibition Mechanism
Physostigmine carbamylates acetylcholinesterase (AChE) via nucleophilic attack by the enzyme’s serine residue ( , ):
AChE Ser OH+Physostigmine→AChE Ser O CO NH CH3+Eseroline
Kinetic parameters :
Parameter | Value | Source |
---|---|---|
Ki (inhibition constant) | 3.11×10−8M | |
Carbamylation rate (k2) | 0.026s−1 | |
Decarbamylation half-life | ~30–40 minutes |
The reaction is pH-dependent , with protonation of the tertiary amine enhancing binding affinity ( ).
Synthetic Routes
Total synthesis of physostigmine involves stereoselective construction of its pyrroloindole core. Key steps include ( , ):
-
Friedländer condensation : 1-Methyl-3-formyl-oxindole reacts with ethyl cyanoacetate to form a tricyclic intermediate.
-
Reductive amination : Nitrile reduction using H2/Pd yields the amine precursor.
-
Carbamate formation : Methyl isocyanate reacts with eseroline.
Optimized conditions :
-
Palladium-catalyzed hydrogenation improves amine yield to >85% ( ).
-
Resolution of racemic intermediates via tartrate salt recrystallization achieves >99% enantiomeric purity ( ).
Reactivity with Biological Thiols
Physostigmine reacts with glutathione (GSH) in vivo, forming a thioether adduct ( ):
Physostigmine+GSH→GS Physostigmine adduct
Implications :
-
Detoxification pathway in liver microsomes.
-
Competes with AChE inhibition at high GSH concentrations ( ).
Photochemical Reactions
UV irradiation (λ = 312 nm) induces decomposition via rubreserine formation ( ):
PhysostigminehνRubreserine(λmax=500nm)
Quenching strategies :
Stability in Formulations
Condition | Degradation (%) | Time | Source |
---|---|---|---|
Aqueous solution, pH 7.4 | 98.2 | 24 h | |
Lyophilized powder | <5 | 12 mo | |
Ethanol (10%) | 12.3 | 7 d |
Excipient compatibility : Cyclodextrins improve solubility 10-fold without accelerating hydrolysis ( ).
Scientific Research Applications
Medical Uses
1. Treatment of Anticholinergic Poisoning
Physostigmine is primarily used as an antidote for poisoning caused by anticholinergic substances such as atropine and scopolamine. It effectively reverses symptoms associated with anticholinergic toxicity, including hallucinations and tachycardia. A notable case involved a 15-year-old girl who ingested moonflower seeds (from Datura stramonium), leading to successful symptom resolution after physostigmine administration .
2. Management of Glaucoma
Physostigmine is utilized in ophthalmology to treat glaucoma by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Its miotic properties also aid in constricting the pupil, which is beneficial for managing mydriasis .
3. Neurological Applications
While physostigmine has been explored for enhancing memory in Alzheimer's disease patients due to its cholinergic activity, clinical trials have shown limited efficacy and significant side effects, leading to its replacement by other acetylcholinesterase inhibitors like donepezil . However, it remains relevant in managing myasthenia gravis, where it temporarily alleviates muscle weakness .
4. Reversal of Neuromuscular Blockade
Physostigmine can reverse neuromuscular blocking agents used during surgical procedures, enhancing recovery times post-anesthesia .
5. Off-Label Uses
Recent studies have suggested potential off-label applications for conditions such as pulmonary arterial hypertension (PAH) and secondary Raynaud's phenomenon. Physostigmine improves blood flow by blocking endothelin receptors, thus alleviating symptoms like breathlessness .
Pharmacological Mechanism
Physostigmine acts by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic signaling at both peripheral and central sites, which is particularly useful in conditions characterized by cholinergic deficiency or antagonism .
Case Studies
Mechanism of Action
The mechanism of action of physostigmine hydrochloride involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, physostigmine increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly useful in treating conditions like glaucoma and anticholinergic toxicity .
Comparison with Similar Compounds
Physostigmine hydrochloride is often compared with other cholinesterase inhibitors such as neostigmine, rivastigmine, and edrophonium. Unlike physostigmine, neostigmine and edrophonium do not cross the blood-brain barrier, making physostigmine unique in its ability to treat central nervous system effects of anticholinergic toxicity . Rivastigmine, another similar compound, is also used for its cholinesterase inhibitory effects but is primarily indicated for the treatment of Alzheimer’s disease .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique ability to cross the blood-brain barrier and inhibit acetylcholinesterase makes it a valuable tool in treating various conditions and conducting scientific research.
Biological Activity
Physostigmine hydrochloride, a potent reversible inhibitor of acetylcholinesterase, plays a significant role in enhancing cholinergic transmission in both peripheral and central nervous systems. This compound is particularly important in the treatment of various medical conditions, including glaucoma, myasthenia gravis, and as an antidote for anticholinergic toxicity. This article explores the biological activity of this compound, detailing its pharmacological mechanisms, therapeutic applications, and associated research findings.
Physostigmine inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine (ACh) at synaptic junctions. By preventing ACh breakdown, physostigmine increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. The compound acts on both nicotinic and muscarinic receptors due to this increase in ACh availability .
Pharmacological Properties
- Chemical Structure : this compound is a carbamate derivative with the chemical formula C15H22ClN3O2.
- Bioavailability : Despite its effectiveness, physostigmine salicylate has poor bioavailability when administered orally, which limits its use to parenteral routes or topical applications for ophthalmic purposes .
- LD50 : The median lethal dose (LD50) in mice is approximately 3 mg/kg, indicating its potential toxicity at higher doses .
Therapeutic Applications
Physostigmine is utilized in various clinical settings:
- Glaucoma Treatment : It facilitates the outflow of aqueous humor and induces miosis (pupillary constriction), making it effective for managing glaucoma .
- Cognitive Enhancement : Research has shown that physostigmine can improve cognitive function in patients with Alzheimer's disease. A multicenter double-blind study indicated that patients treated with physostigmine scored significantly higher on cognitive assessments compared to placebo .
- Antidote for Anticholinergic Overdose : Physostigmine is used to counteract the central nervous system effects of anticholinergic drugs, reversing symptoms such as delirium and hallucinations .
Case Studies and Clinical Trials
- Analgesic Properties : A double-blind clinical trial involving 60 surgical patients explored the analgesic effects of physostigmine. Results indicated significant analgesia compared to placebo, suggesting its potential utility in postoperative pain management .
- Cognitive Improvement in Alzheimer's Patients : In a study over six weeks, patients receiving physostigmine showed a statistically significant improvement in cognitive scores (ADAS) compared to those on placebo (p = 0.003). Adverse effects included nausea and diarrhea but did not lead to significant changes in liver function tests .
Side Effects and Toxicity
While physostigmine has therapeutic benefits, it also poses risks of cholinergic syndrome upon overdose. Common side effects include:
- Nausea
- Vomiting
- Diarrhea
- Anorexia
- Dizziness
- Sweating
- Seizures
Severe cases can lead to respiratory arrest and cardiovascular collapse due to excessive cholinergic stimulation .
Research Findings
Recent studies have highlighted the complex interactions between physostigmine and cholinergic systems:
- Increased Acetylcholine Release : Research indicates that physostigmine enhances ACh release from brain tissues, with significant increases observed in regions such as the caudate nucleus and hippocampus. However, responses can vary based on basal ACh levels prior to administration .
- Direct Activation of Nicotinic Receptors : Beyond inhibiting AChE, physostigmine may directly activate nicotinic acetylcholine receptors (nAChRs), contributing to its cognitive enhancement effects in Alzheimer's patients .
Properties
CAS No. |
6091-12-9 |
---|---|
Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
InChI Key |
REPUEGIPTSPLQL-PBCQUBLHSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.